1-(2,2-Difluoroethoxy)-2-iodocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethoxy)-2-iodocyclohexane is an organic compound characterized by the presence of a difluoroethoxy group and an iodine atom attached to a cyclohexane ring
Vorbereitungsmethoden
The synthesis of 1-(2,2-Difluoroethoxy)-2-iodocyclohexane typically involves the reaction of cyclohexanol with 2,2-difluoroethanol in the presence of a strong acid catalyst to form the intermediate 2,2-difluoroethoxycyclohexane. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield the final product .
Analyse Chemischer Reaktionen
1-(2,2-Difluoroethoxy)-2-iodocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethoxy)-2-iodocyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluoroethoxy)-2-iodocyclohexane involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethoxy group can enhance the compound’s binding affinity to these targets, while the iodine atom can participate in various chemical reactions that modulate the compound’s biological activity. The exact pathways and molecular targets involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Difluoroethoxy)-2-iodocyclohexane can be compared to other similar compounds, such as:
2-(2,2-Difluoroethoxy)ethanol: This compound has similar difluoroethoxy functionality but lacks the cyclohexane ring and iodine atom, resulting in different chemical and biological properties.
2-(2,2-Difluoroethoxy)ethoxyethane: This compound contains two difluoroethoxy groups and is used in different applications, such as in the production of non-aqueous electrolyte solutions for batteries.
2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a similar difluoroethoxy group but is used primarily as an intermediate in the synthesis of herbicides .
Eigenschaften
Molekularformel |
C8H13F2IO |
---|---|
Molekulargewicht |
290.09 g/mol |
IUPAC-Name |
1-(2,2-difluoroethoxy)-2-iodocyclohexane |
InChI |
InChI=1S/C8H13F2IO/c9-8(10)5-12-7-4-2-1-3-6(7)11/h6-8H,1-5H2 |
InChI-Schlüssel |
NPUPDLORXHHQNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)OCC(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.